molecular formula C28H35N5O8S2 B1683503 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid CAS No. 209187-02-0

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

Cat. No.: B1683503
CAS No.: 209187-02-0
M. Wt: 633.7 g/mol
InChI Key: YRIFGKTUAWTSFP-UHFFFAOYSA-N
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Description

This compound (CAS: 179755-65-8; ChemSpider ID: 11538674) is a sulfamoyl-acetic acid derivative with a complex structure featuring a naphthalene core substituted with a carbamimidoyl group and a piperidinyl-oxy-phenyl moiety. Its molecular formula is C27H31N5O5S, with an average molecular weight of 537.635 g/mol and a monoisotopic mass of 537.204590 Da . The methanesulfonic acid (mesylate) counterion enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

209187-02-0

Molecular Formula

C28H35N5O8S2

Molecular Weight

633.7 g/mol

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

InChI

InChI=1S/C27H31N5O5S.CH4O3S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19;1-5(2,3)4/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34);1H3,(H,2,3,4)

InChI Key

YRIFGKTUAWTSFP-UHFFFAOYSA-N

SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-75466;  YM 75466;  YM75466;  YM-75466 Free;  YM-466;  YM 466;  YM466;  YM-60828;  YM 60828;  YM60828

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-75466 involves several key steps:

    Mitsunobu Coupling: N-Boc-4-piperidinol is coupled with p-nitrophenol to form a nitrophenyl ether.

    Catalytic Hydrogenation: The nitrophenyl ether is hydrogenated to produce an intermediate aniline.

    Oxidation: 7-Formyl-2-naphthalenecarbonitrile is prepared by oxidizing bromomethyl naphthalene using trimethylamine N-oxide or dimethylsulfoxide in the presence of silver tetrafluoroborate.

    Reductive Alkylation: The intermediate aniline is alkylated with the aldehyde to form a secondary amine.

    Acylation: The secondary amine is acylated with ethyl 2-(chlorosulfonyl)acetate to produce a sulfonamide.

    Pinner Reaction: The sulfonamide undergoes a Pinner reaction with ethanolic hydrochloric acid, followed by treatment with ammonium acetate to form the required amidine.

    Condensation: The deprotected piperidine moiety is condensed with ethyl acetimidate to yield the bis-amidine compound.

    Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to produce the target carboxylic acid.

Industrial Production Methods: The industrial production of YM-75466 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: YM-75466 primarily undergoes:

    Oxidation: Involves the conversion of bromomethyl naphthalene to 7-formyl-2-naphthalenecarbonitrile.

    Reduction: Catalytic hydrogenation of nitrophenyl ether to aniline.

    Substitution: Acylation and Pinner reactions to form sulfonamide and amidine derivatives.

Common Reagents and Conditions:

    Oxidation: Trimethylamine N-oxide, dimethylsulfoxide, silver tetrafluoroborate.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Ethyl 2-(chlorosulfonyl)acetate, ethanolic hydrochloric acid, ammonium acetate.

Major Products:

    Sulfonamide: Formed during the acylation step.

    Amidine: Produced through the Pinner reaction and subsequent condensation.

Scientific Research Applications

YM-75466 has been extensively studied for its applications in:

    Chemistry: As a tool compound for studying factor Xa inhibition.

    Biology: Investigating the role of factor Xa in coagulation pathways.

    Medicine: Potential therapeutic agent for preventing and treating thrombosis.

    Industry: Used in the development of anticoagulant drugs

Mechanism of Action

YM-75466 exerts its effects by specifically inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, YM-75466 prevents the formation of thrombin, thereby reducing the formation of blood clots . This inhibition is achieved through binding to the active site of factor Xa, blocking its interaction with substrates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity distinguishes it from simpler sulfonamide or acetic acid derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Biological Target Key References
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid; methanesulfonic acid C27H31N5O5S + CH3SO3H Sulfamoyl, carbamimidoyl, piperidinyl-oxy-phenyl 537.635 (free acid) Coagulation factor X (FXa)
4-(4-Carbamimidamidobenzoyloxy)phenyl]acetic acid; methanesulfonic acid (CAS: 73928-08-2) C16H15N3O5S + CH3SO3H Benzoyloxy, carbamimidamido 361.37 (free acid) Serine proteases (e.g., camostat metabolite)
1-(2-(5-((7-(Aminomethyl)-naphthalen-2-yl)methyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid C24H23N5O5 Naphthalenyl-methyl, carbamoyl, dihydropyrimidine 469.47 Not specified (likely nucleic acid analogs)

Key Differences

Functional Groups :

  • The primary compound contains a sulfamoyl group and a piperidinyl-oxy-phenyl moiety, which are absent in the benzoyloxy-based analog (CAS: 73928-08-2). The latter’s carbamimidamido group may confer different binding affinities to proteases .
  • Compared to the dihydropyrimidine derivative , the primary compound lacks a pyrimidine ring but includes a sulfonic acid group, enhancing solubility.

Molecular Weight :

  • The primary compound’s higher molecular weight (537.6 g/mol vs. 361.4 g/mol for the benzoyloxy analog) reflects its extended naphthalene and piperidine substituents, which may influence pharmacokinetics (e.g., plasma protein binding).

Biological Activity

The compound 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid; methanesulfonic acid (YM-60828) has garnered attention due to its potential biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

YM-60828 is a complex organic molecule with a molecular formula of C28H35N5O8S2. The methanesulfonic acid (MSA) salt form enhances its solubility and stability, making it suitable for various biological assays. The compound features multiple functional groups, including a sulfamoyl group, which is known for its role in enzyme inhibition and interaction with biological targets.

PropertyValue
Molecular Weight605.73 g/mol
Density1.48 g/cm³
SolubilityHighly soluble in water
pHNot determined
Melting PointNot available

The biological activity of YM-60828 is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the sulfamoyl group is significant, as it often confers inhibitory properties against carbonic anhydrases and other sulfonamide-sensitive enzymes.

Pharmacological Studies

Recent pharmacological studies have shown that YM-60828 exhibits promising anti-inflammatory and analgesic effects. In vitro assays demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study using murine models, YM-60828 was administered at varying doses to evaluate its efficacy in reducing inflammation induced by lipopolysaccharide (LPS). The results indicated:

  • Significant reduction in tumor necrosis factor-alpha (TNF-α) levels.
  • Decrease in interleukin-6 (IL-6) production.

These findings highlight the compound's potential as an anti-inflammatory agent.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that YM-60828 has a favorable safety profile at therapeutic doses. In vitro cytotoxicity tests on human cell lines showed minimal adverse effects, with an IC50 value significantly higher than the effective therapeutic concentration.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
Enzyme InhibitionYes
Anti-inflammatoryYes
CytotoxicityLow
Safety ProfileFavorable

Future Directions and Research

Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of YM-60828. Future studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in animal models of chronic inflammatory diseases.
  • Mechanistic studies : Understanding the detailed biochemical pathways affected by YM-60828.
  • Formulation development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
Reactant of Route 2
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid

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